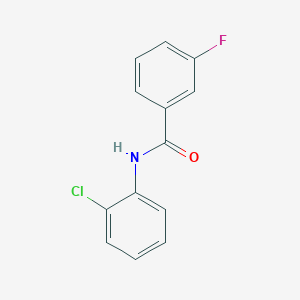

N-(2-chlorophenyl)-3-fluorobenzamide

Description

N-(2-Chlorophenyl)-3-fluorobenzamide is a halogenated benzamide derivative characterized by a 2-chlorophenyl group attached to the amide nitrogen and a fluorine atom at the 3-position of the benzamide ring.

Properties

CAS No. |

1629-12-5 |

|---|---|

Molecular Formula |

C13H9ClFNO |

Molecular Weight |

249.67 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-3-fluorobenzamide |

InChI |

InChI=1S/C13H9ClFNO/c14-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(15)8-9/h1-8H,(H,16,17) |

InChI Key |

MNXZEIANHIYULX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)Cl |

Other CAS No. |

1629-12-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[(2-Chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-fluorobenzamide (ID: G418-0503)

- Structure : Incorporates a 1,3,4-oxadiazole ring fused to the 2-chlorophenyl group.

- Molecular Weight : 407.83 g/mol.

- Applications : Such heterocyclic modifications are common in agrochemicals and pharmaceuticals to improve metabolic stability .

3-Chloro-N-phenylbenzamide

- Structure : Lacks fluorine but has a chloro substituent at the benzamide’s 3-position.

- Crystallography: Monoclinic crystal system (P21/c) with unit cell parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å.

- Substituent position (3-chloro vs. 3-fluoro) also impacts steric and electronic interactions in supramolecular packing .

N-(3-Ethynylphenyl)-3-fluorobenzamide Polymorphs

- Polymorphism : Exists in three stable forms (I, II, III) with distinct mechanical properties.

- Form II : Lowest hardness (0.12 GPa) and elastic modulus (2.1 GPa).

- Forms I and III : Higher mechanical strength (hardness ~0.25 GPa).

- Key Differences : The ethynyl group introduces rigidity, influencing crystal packing and mechanical behavior. This contrasts with the 2-chlorophenyl group’s bulkier profile, which may hinder dense packing .

3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide

- Structure : Contains dual fluorine atoms and a pyridyl substituent.

- Key Differences : The pyridyl group enhances hydrogen-bonding capacity and π-π interactions, likely improving solubility in polar solvents compared to halogenated aryl groups. This structural motif is leveraged in medicinal chemistry to optimize pharmacokinetics .

N-(5-Chloro-2-hydroxyphenyl)-3-fluorobenzamide

- Structure : Features a hydroxyl group at the 2-position of the chlorophenyl ring.

- Molecular Weight : 265.67 g/mol.

Agrochemical Derivatives

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A fungicide where trifluoromethyl and alkoxy groups enhance lipophilicity and bioactivity. The absence of fluorine in N-(2-chlorophenyl)-3-fluorobenzamide may reduce its pesticidal efficacy but improve environmental degradability .

Triazole Thione Derivatives

- Example : N-(1-((4-substituted piperazin-1-yl)methyl)-3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)-3-fluorobenzamide.

- Key Feature : Incorporation of a triazole thione ring and piperazine enhances antifungal and antibacterial activities. The fluorine atom likely stabilizes the molecule against oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.